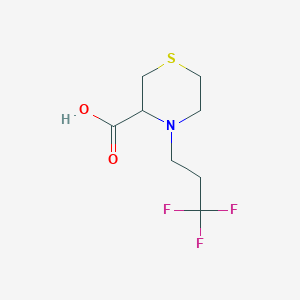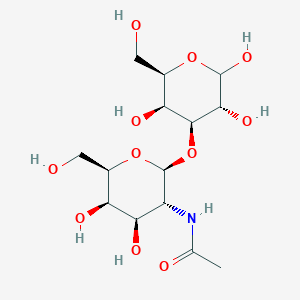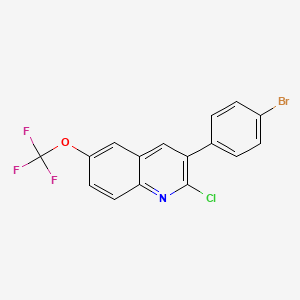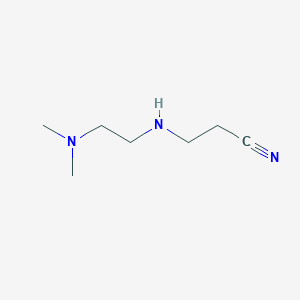
2,4-Dibromo-3,5-difluorochlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,5-difluorochlorobenzene is a halogenated aromatic compound with the molecular formula C₆HBr₂ClF₂ and a molecular weight of 306.33 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-difluorochlorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,5-difluorochlorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,5-difluorochlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,5-difluorochlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3,5-difluorochlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorochlorobenzene: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4-Dibromo-3,5-difluorobenzene: Similar structure but without the chlorine atom, affecting its reactivity and applications.
2,4-Dibromo-3,5-dichlorobenzene: Contains chlorine instead of fluorine, leading to different chemical properties and uses
Uniqueness
2,4-Dibromo-3,5-difluorochlorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various industrial applications .
Propiedades
Fórmula molecular |
C6HBr2ClF2 |
|---|---|
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
2,4-dibromo-1-chloro-3,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-4-2(9)1-3(10)5(8)6(4)11/h1H |
Clave InChI |
QROOHHUFJJNZDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
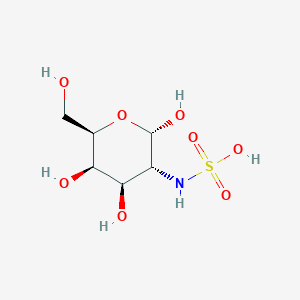

![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)


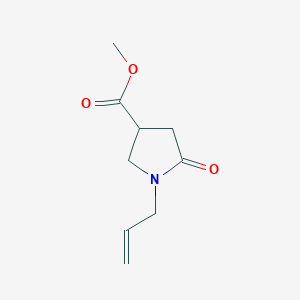
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
